molecular formula C12H13NO2 B13676660 5-(4-Ethoxyphenyl)-3-methylisoxazole

5-(4-Ethoxyphenyl)-3-methylisoxazole

Cat. No.: B13676660
M. Wt: 203.24 g/mol
InChI Key: PYMAJPAKRAOLNZ-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-3-methylisoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-ethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized using an acid catalyst to yield the isoxazole ring. The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-3-methylisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-3-methylisoxazole: Similar structure with a methoxy group instead of an ethoxy group.

    5-(4-Chlorophenyl)-3-methylisoxazole: Similar structure with a chlorine atom instead of an ethoxy group.

    5-(4-Nitrophenyl)-3-methylisoxazole: Similar structure with a nitro group instead of an ethoxy group.

Uniqueness

5-(4-Ethoxyphenyl)-3-methylisoxazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C12H13NO2/c1-3-14-11-6-4-10(5-7-11)12-8-9(2)13-15-12/h4-8H,3H2,1-2H3

InChI Key

PYMAJPAKRAOLNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C

Origin of Product

United States

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